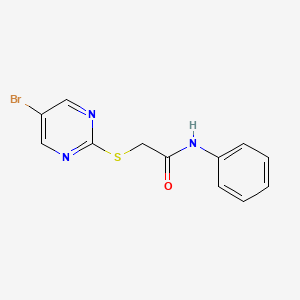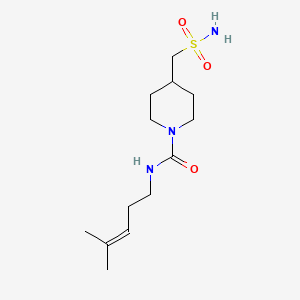
2-(5-bromopyrimidin-4-yl)sulfanyl-N-phenylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-bromopyrimidin-4-yl)sulfanyl-N-phenylacetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry. It is a member of the pyrimidine family of compounds and is commonly referred to as BPSA.
Mecanismo De Acción
The exact mechanism of action of 2-(5-bromopyrimidin-4-yl)sulfanyl-N-phenylacetamide is not fully understood. However, it is believed to exert its biological effects through the inhibition of various enzymes and pathways involved in inflammation, cell proliferation, and viral replication.
Biochemical and physiological effects:
Studies have shown that 2-(5-bromopyrimidin-4-yl)sulfanyl-N-phenylacetamide can inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6. It has also been shown to induce apoptosis in cancer cells and inhibit the replication of certain viruses, such as hepatitis C virus.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-(5-bromopyrimidin-4-yl)sulfanyl-N-phenylacetamide in laboratory experiments is its broad range of biological activities. This makes it a useful tool for studying various disease pathways and potential drug targets. However, one limitation of using this compound is its potential toxicity, which can vary depending on the cell type and concentration used.
Direcciones Futuras
There are several future directions for research involving 2-(5-bromopyrimidin-4-yl)sulfanyl-N-phenylacetamide. One area of interest is the development of more potent analogs of this compound with improved selectivity and reduced toxicity. Another area of research is the identification of novel targets for this compound, which could lead to the development of new therapies for various diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential interactions with other drugs.
Métodos De Síntesis
The synthesis of 2-(5-bromopyrimidin-4-yl)sulfanyl-N-phenylacetamide is a multi-step process that involves the reaction of various chemical reagents. The most common method of synthesis involves the reaction of 5-bromopyrimidine-4-carboxylic acid with thionyl chloride to form 5-bromopyrimidine-4-carbonyl chloride. This intermediate is then reacted with N-phenylacetamide in the presence of a base to form the final product.
Aplicaciones Científicas De Investigación
2-(5-bromopyrimidin-4-yl)sulfanyl-N-phenylacetamide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to possess a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.
Propiedades
IUPAC Name |
2-(5-bromopyrimidin-4-yl)sulfanyl-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrN3OS/c13-10-6-14-8-15-12(10)18-7-11(17)16-9-4-2-1-3-5-9/h1-6,8H,7H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHVMCKJTXGDRDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CSC2=NC=NC=C2Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[[5-(oxan-4-yl)-1,2,4-oxadiazol-3-yl]methylsulfanyl]-N-phenylacetamide](/img/structure/B6626232.png)
![2-[2-(1,3-dioxolan-2-yl)ethylsulfanyl]-N-phenylacetamide](/img/structure/B6626244.png)
![1-[1-(5-Cyanopyridin-2-yl)piperidin-4-yl]-3-(3-ethylsulfanylpropyl)urea](/img/structure/B6626247.png)
![2,2-dimethyl-N-[2-[[(1R)-1-(2-methylsulfanylphenyl)ethyl]carbamoylamino]ethyl]propanamide](/img/structure/B6626249.png)
![methyl (3S,4S)-1-[(4-methoxyoxan-4-yl)methylcarbamoyl]-3,4-dimethylpyrrolidine-3-carboxylate](/img/structure/B6626265.png)
![1-[(1,1-Dioxothian-4-yl)methyl]-3-[[1-(methoxymethyl)cyclobutyl]methyl]urea](/img/structure/B6626272.png)
![1-[[1-(Methoxymethyl)cyclobutyl]methyl]-3-[(6-methyl-2-pyrrolidin-1-ylpyridin-3-yl)methyl]urea](/img/structure/B6626278.png)
![N-(3,3-diethoxypropyl)-3-methyl-[1,2]oxazolo[5,4-d]pyrimidin-4-amine](/img/structure/B6626286.png)


![N-[(2S,3S)-2-(1-ethylimidazol-2-yl)oxolan-3-yl]-3-methyl-[1,2]oxazolo[5,4-d]pyrimidin-4-amine](/img/structure/B6626307.png)
![5-[Ethyl-[2-(2-hydroxyethoxy)ethyl]amino]pyridine-2-carbonitrile](/img/structure/B6626326.png)

![2-[(4-Bromo-3-methylphenyl)methylsulfanylmethyl]-5-methyl-1,3,4-oxadiazole](/img/structure/B6626351.png)